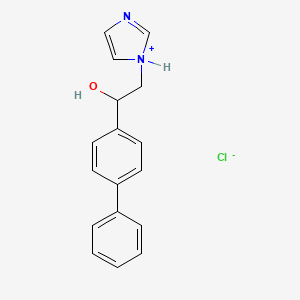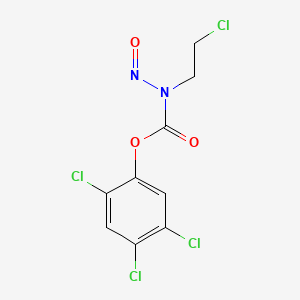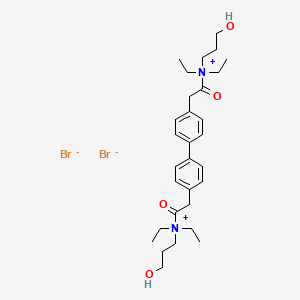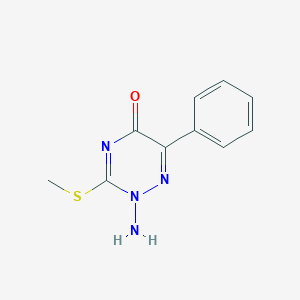
2-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazin-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazin-5(2H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a methylsulfanyl group, and a phenyl group attached to a triazine ring
准备方法
The synthesis of 2-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazin-5(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with thiourea and aniline under specific reaction conditions. The reaction typically takes place in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
2-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, which may affect the triazine ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazine ring, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized triazine derivatives.
科学研究应用
2-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Research has indicated that this compound may possess antimicrobial, anticancer, and anti-inflammatory properties. It is being investigated for its potential use in drug development.
Industry: In the industrial sector, it can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt cellular processes and lead to various biological effects, such as reduced cell proliferation or increased cell death in cancer cells.
相似化合物的比较
2-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazin-5(2H)-one can be compared with other similar compounds, such as:
2-Amino-4,6-dimethyl-1,3,5-triazine: This compound lacks the phenyl group and has two methyl groups instead. It is less complex and may have different chemical reactivity and biological activity.
2-Amino-4,6-diphenyl-1,3,5-triazine: This compound has two phenyl groups, which may enhance its stability and interactions with biological targets.
2-Amino-3-(methylsulfanyl)propanoic acid: This compound has a similar methylsulfanyl group but differs in its overall structure and functional groups, leading to distinct chemical and biological properties.
属性
CAS 编号 |
81941-53-9 |
|---|---|
分子式 |
C10H10N4OS |
分子量 |
234.28 g/mol |
IUPAC 名称 |
2-amino-3-methylsulfanyl-6-phenyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H10N4OS/c1-16-10-12-9(15)8(13-14(10)11)7-5-3-2-4-6-7/h2-6H,11H2,1H3 |
InChI 键 |
MYWUYUYOFKXSKL-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=O)C(=NN1N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


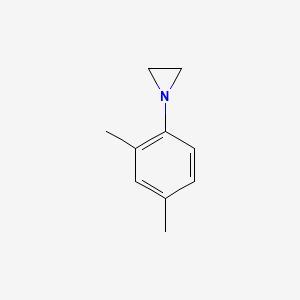
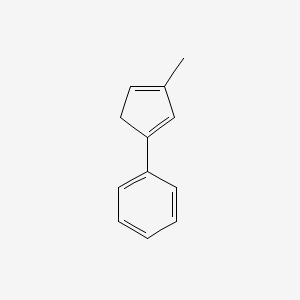
![2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid](/img/structure/B14431675.png)
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)

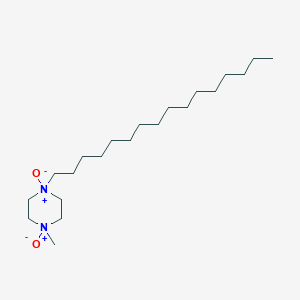
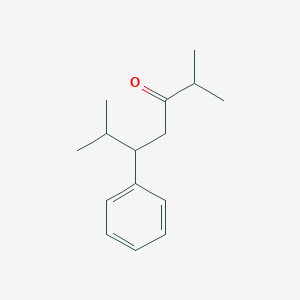
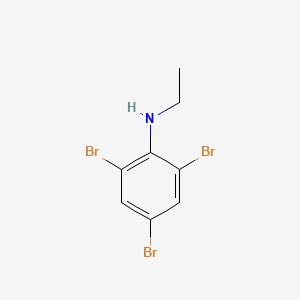

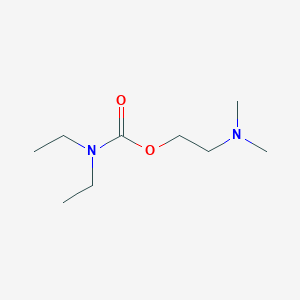
![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
